![molecular formula C20H14ClN3O2S B2696526 2-(4-Chlorophenyl)-8-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine CAS No. 478257-08-8](/img/structure/B2696526.png)
2-(4-Chlorophenyl)-8-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine
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Overview
Description
Imidazo[1,2-a]pyridines are a type of fused bicyclic heterocycles . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For example, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines consists of a pyridine ring fused with an imidazole ring . The exact structure of “2-(4-Chlorophenyl)-8-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine” would include these rings along with the specified substituents.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can participate in various chemical reactions. For instance, they can be formed through the reaction between 2-chloropyridines and 2H-azirines . The exact reactions that “this compound” can undergo would depend on its specific structure and the reaction conditions.Scientific Research Applications
Synthesis and Spectral Studies The compound has been synthesized and subjected to biological screening against various bacteria and fungi. Some derivatives displayed moderate activity at a concentration of 50μg/ml. Structural elucidation was achieved through IR, 1H-NMR, Mass spectral data, elemental analysis, and thin layer chromatography (V. V. Bhuva et al., 2015).
Photophysical Properties Research into rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes showed unique blue-green luminescence. This property is rare among rhenium(I) tricarbonyl complexes, making them interesting for further photophysical studies (Xiao-wei Li et al., 2012).
Method of Preparation A new method for preparing derivatives with the imidazo[1,2-a]pyridine structure, which is a widely used pharmacophore due to its diverse bioactivity, has been developed. This method offers a more efficient, one-pot synthesis approach compared to previous multistage methods (A. Lifshits et al., 2015).
Corrosion Inhibition Imidazo[4,5-b] pyridine derivatives were evaluated for their performance as inhibitors against mild steel corrosion. The study included various analytical techniques, revealing that these derivatives behave as mixed-type inhibitors and demonstrated significant inhibition efficiency (A. Saady et al., 2021).
Antiulcer Agents Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. Despite lacking significant antisecretory activity, some compounds showed promising cytoprotective properties in ethanol and HCl-induced ulcer models (J. Starrett et al., 1989).
Anticholinesterase Potential A series of imidazo[1,2-a]pyridine-based derivatives were synthesized and evaluated for their anticholinesterase potential. Compounds with specific side chains showed strong inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with potential implications for treating heart and circulatory failures (Huey Chong Kwong et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are often used in the construction of various derivatives, suggesting they may interact with multiple biochemical pathways .
properties
IUPAC Name |
[(E)-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c1-13-4-2-10-24-16(12-22-26-20(25)17-5-3-11-27-17)18(23-19(13)24)14-6-8-15(21)9-7-14/h2-12H,1H3/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGCZCAQTPBRIY-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=NOC(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C2/C=N/OC(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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